molecular formula C32H37NO B2806885 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol CAS No. 939893-44-4

1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol

Katalognummer: B2806885
CAS-Nummer: 939893-44-4
Molekulargewicht: 451.654
InChI-Schlüssel: JBRSKCVIBUOUOV-GFTXTJKWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol is a derivative of the 3,5-diarylidene-4-piperidone (D4P) class, characterized by its central piperidin-4-ol ring substituted with a benzyl group at position 1 and two (E)-4-isopropylphenylmethylidene moieties at positions 3 and 3. These substituents confer distinct electronic and steric properties, influencing its molecular conformation and interactions with biological targets.

Eigenschaften

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(4-propan-2-ylphenyl)methylidene]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO/c1-23(2)28-14-10-25(11-15-28)18-30-21-33(20-27-8-6-5-7-9-27)22-31(32(30)34)19-26-12-16-29(17-13-26)24(3)4/h5-19,23-24,32,34H,20-22H2,1-4H3/b30-18+,31-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRSKCVIBUOUOV-GFTXTJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C(C)C)C2O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)C(C)C)/CN(C2)CC4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol involves multi-step organic reactions. The reaction begins with the functionalization of a piperidine ring, followed by successive steps to introduce the benzyl group and the (4-isopropylphenyl)methylidene substituents. Common reagents used in these processes include alkylating agents, reducing agents, and various catalysts to facilitate the reactions. Industrial synthesis may employ optimized conditions, including temperature control, solvent selection, and purification techniques, to yield the desired compound efficiently.

Analyse Chemischer Reaktionen

1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol can undergo several types of chemical reactions:

  • Oxidation: : Typically involves agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas can reduce double bonds or other reducible functional groups.

  • Substitution: : Nucleophilic or electrophilic reagents, such as halides or organolithiums, can replace certain groups within the molecule. Major products formed depend on the specific reaction conditions and reagents used, but functional derivatives of the original compound are commonly observed.

Wissenschaftliche Forschungsanwendungen

This compound is notable in various research fields:

  • Chemistry: : It serves as an intermediate in the synthesis of other complex molecules and functional materials.

  • Biology: : Investigated for its interactions with biological macromolecules, potentially influencing protein binding or enzyme activity.

  • Medicine: : Explored for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

  • Industry: : Utilized in the development of advanced materials, including polymers and nanomaterials, owing to its structural attributes.

Wirkmechanismus

The compound's mechanism of action is determined by its interaction with molecular targets, such as receptors, enzymes, or other proteins. The benzyl and isopropylphenyl groups may contribute to binding affinity, while the piperidinol moiety can influence the overall biological activity. Pathways involved often include signal transduction cascades, metabolic processes, or direct modulation of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Biological Activity Crystallographic Data Reference
1-Benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol (Target) 4-isopropylphenyl C₃₃H₃₆N₂O Not explicitly reported; inferred potential from analogs No data provided in evidence
1-Benzyl-3,5-bis((E)-3-bromobenzylidene)piperidin-4-one 3-bromophenyl C₂₆H₂₁Br₂NO Dual p300/CARM1 inhibition; anticancer activity in tumor cells and xenograft models Not explicitly reported; SHELX programs likely used for refinement
1-Benzyl-3,5-bis[(E)-3-thienylmethylidene]piperidin-4-one 3-thienyl C₂₂H₁₉NOS₂ No biological data reported Space group: P1; a=6.1809 Å, b=12.7391 Å, c=12.9251 Å; α=112.657°, β=95.845°, γ=98.512°
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one 2-fluorophenyl C₂₆H₂₀F₂NO No biological data reported Data collected using Oxford Diffraction Xcalibur Ruby Gemini diffractometer (CuKα radiation)

Key Observations:

Substituent Effects on Activity :

  • The 3-bromophenyl analog exhibits dual inhibition of epigenetic regulators p300 and CARM1, linked to selective cancer cell death . This suggests halogen substituents (e.g., bromine) enhance interactions with histone-modifying enzymes.
  • 4-isopropylphenyl groups in the target compound may improve lipophilicity and membrane permeability compared to polar thienyl or fluorophenyl analogs, though biological data are needed to confirm this hypothesis.

Structural and Crystallographic Insights :

  • The thienyl analog crystallizes in a triclinic system (P1 space group) with significant angular deviations (α=112.657°, β=95.845°), likely due to steric effects from the sulfur-containing thiophene rings .
  • In contrast, fluorophenyl analogs (e.g., 2-fluoro substitution) exhibit planar geometry optimized for π-π stacking, as inferred from diffraction data collected at 123 K .

Methodological Considerations :

  • Structural refinements for analogs relied on SHELX programs (e.g., SHELXL for small-molecule refinement) and ORTEP-III for graphical representation . These tools ensure high precision in bond-length and angle calculations, critical for structure-activity relationship (SAR) studies.

Biologische Aktivität

1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol is a synthetic organic compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H27NOC_{28}H_{27}NO, with a molecular weight of 393.5 g/mol. Its structure features a piperidin-4-one core with multiple aromatic substitutions, which contributes to its biological properties.

PropertyValue
Molecular FormulaC28H27NO
Molecular Weight393.5 g/mol
IUPAC NameThis compound
InChI KeyUDIPMSFRHNKZCS-CTVDDJEBSA-N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that related compounds display potent cytotoxic effects against several cancer cell lines, including colon cancer and oral squamous cell carcinoma (OSCC) . The mechanism often involves the induction of apoptosis through caspase activation and mitochondrial membrane potential depolarization .
  • Antimicrobial Activity : Some derivatives of piperidine compounds have demonstrated significant antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections .
  • Receptor Modulation : The compound may interact with specific receptors, such as chemokine receptors (e.g., CCR3), influencing cellular signaling pathways involved in inflammation and immune responses .

Anticancer Activity

A study evaluated the cytotoxic effects of various piperidine derivatives against human colon cancer cell lines HCT116 and HT29. The results indicated that many compounds had an IC50 below 4 µM, with some derivatives achieving values under 1 µM, highlighting their potential as effective anticancer agents . The selectivity index (SI) for these compounds was notably high, indicating lower toxicity to non-malignant cells compared to malignant cells.

The mechanism by which these compounds exert their cytotoxic effects involves:

  • Induction of reactive oxygen species (ROS) production.
  • Activation of apoptotic pathways leading to cell death.
  • Modulation of cell cycle progression, particularly affecting G2/M phases .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of benzylpiperidine derivatives. Notably, modifications at the benzyl position significantly enhance binding affinity and biological activity. For instance, substituents like N-(ureidoalkyl) have been shown to improve potency from micromolar to low nanomolar ranges for CCR3 antagonism .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerPotent cytotoxicity against HCT116 and HT29 cells; apoptosis induction
AntimicrobialSignificant activity against various pathogens
Receptor ModulationCCR3 antagonism affecting immune response

Q & A

Q. What is the standard synthetic route for 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol?

The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation. Piperidin-4-one derivatives react with substituted benzaldehydes (e.g., 4-isopropylbenzaldehyde) in ethanol under alkaline conditions (e.g., 30% NaOH in ethanol). The reaction is monitored via TLC for completion, followed by recrystallization for purification. Key steps include:

  • Dissolving 1-benzylpiperidin-4-one and aldehydes in ethanol.
  • Adding sodium hydroxide to initiate the condensation.
  • Isolating the product via filtration and recrystallization (yield ~90%) . Characterization employs FTIR (C=O stretch at ~1668 cm⁻¹), NMR (distinct δH signals for benzylidene protons at ~7.2–7.6 ppm), and HRMS for molecular ion confirmation .

Q. How is the structural conformation of this compound validated?

X-ray crystallography (e.g., triclinic crystal system, space group P1) confirms the (E,E)-stereochemistry of the benzylidene groups and planarity of the conjugated system. NMR data (e.g., coupling constants J = 7.5–8.5 Hz for aromatic protons) and FTIR peaks (C=C and C=O stretches) further validate the structure. Comparative analysis with related bisarylidene-piperidinones (e.g., fluorine-substituted analogs) ensures consistency in spectral signatures .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) resolve impurities, with retention times calibrated against standards .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: ~75%, H: ~7%, N: ~3%) .
  • TLC Monitoring : Ensures reaction completion and identifies byproducts during synthesis .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Temperature Control : Maintaining 60–70°C minimizes side reactions (e.g., over-condensation) .
  • pH Adjustment : Alkaline conditions (pH ~12–13) favor enolate formation, enhancing cross-conjugation efficiency .
  • Solvent Choice : Ethanol balances solubility and reactivity; switching to DMF may accelerate kinetics but requires stricter purification . Contradictions in yield reports (e.g., 70–90%) across studies may arise from variations in aldehyde reactivity or workup protocols .

Q. How do structural modifications (e.g., substituents on the aryl groups) affect biological activity?

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance electrophilicity, improving binding to targets like kinases or tubulin (IC₅₀ values drop by 2–5× compared to unsubstituted analogs) .
  • Hydrophobic Substituents (e.g., -isopropyl): Increase membrane permeability, as shown in logP comparisons (e.g., logP = 3.2 vs. 2.5 for methoxy derivatives) .
  • Methoxy Groups : Reduce cytotoxicity in normal cells (e.g., NIH/3T3 fibroblasts) while retaining anticancer activity (e.g., HeLa cells) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin) to minimize variability .
  • Dose-Response Curves : EC₅₀/IC₅₀ values must be derived from ≥3 independent replicates to account for batch-to-batch compound differences .
  • Molecular Docking : Compare binding poses across protein conformations (e.g., tubulin’s paclitaxel vs. colchicine sites) to explain divergent activities .

Q. What strategies are recommended for studying this compound’s pharmacokinetics?

  • In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) assess metabolic degradation (t₁/₂ ~45–60 min reported for analogs) .
  • Plasma Protein Binding : Equilibrium dialysis reveals >90% binding, suggesting limited free fraction availability .
  • Caco-2 Permeability : Papp values >1 × 10⁻⁶ cm/s indicate moderate oral bioavailability .

Methodological Notes

  • Stereochemical Purity : Chiral HPLC or NOESY NMR confirms (E,E)-configuration, critical for activity .
  • Crystallography : Use low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts in structural reports .
  • Data Reproducibility : Adhere to protocols from (e.g., independent experimental design, rigorous safety protocols) to ensure reliability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.